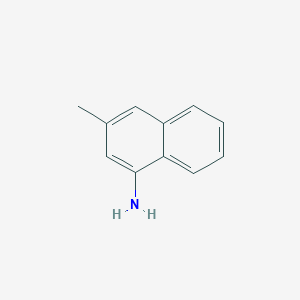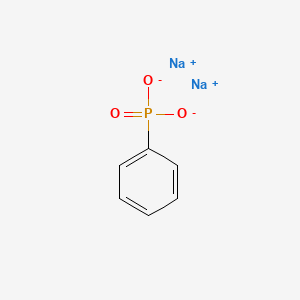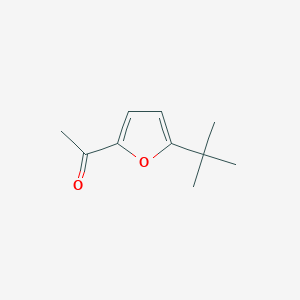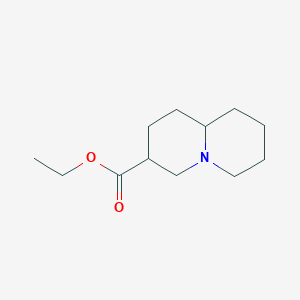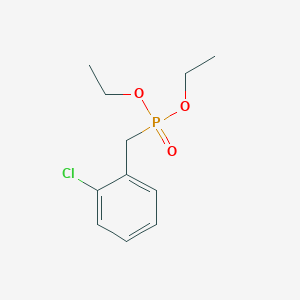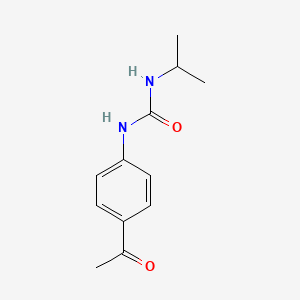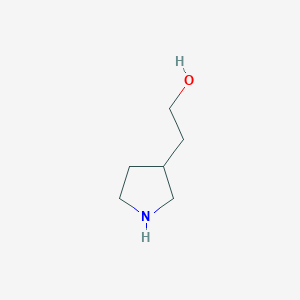
3-吡咯烷乙醇
描述
3-Pyrrolidineethanol is a chemical compound with the molecular formula C6H13NO. It is also known as 2-(pyrrolidin-3-yl)ethan-1-ol hydrochloride . It is used for research and development purposes .
Synthesis Analysis
While specific synthesis methods for 3-Pyrrolidineethanol were not found in the search results, pyrrolidine derivatives have been synthesized using various methods. For instance, ring construction from different cyclic or acyclic precursors and functionalization of preformed pyrrolidine rings, such as proline derivatives, have been used .
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidineethanol involves a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .
Chemical Reactions Analysis
While specific chemical reactions involving 3-Pyrrolidineethanol were not found in the search results, pyrrolidine derivatives have been used in various chemical reactions. For example, they have been used in the synthesis of bioactive molecules with target selectivity .
Physical And Chemical Properties Analysis
3-Pyrrolidineethanol is a liquid at room temperature . Its molecular weight is 151.64 . More specific physical and chemical properties such as color, density, hardness, and melting and boiling points were not found in the search results.
科学研究应用
Asymmetric Synthesis in Organic Chemistry
3-Pyrrolidineethanol has been utilized in the synthesis of spiro-pyrrolidines, contributing to the catalytic asymmetric Michael addition of nitromethane to 3,3-disubstituted enals. This process is crucial for constructing all-carbon quaternary centers, which are significant in the development of complex organic molecules .
Scaffold for Drug Discovery
The pyrrolidine ring, a core structure in 3-Pyrrolidineethanol, is extensively used in medicinal chemistry. It allows efficient exploration of pharmacophore space due to its sp3 hybridization, contributes to stereochemistry, and increases three-dimensional coverage through “pseudorotation,” enhancing the discovery of novel therapeutic agents .
3. Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Chiral pyrrolidine functionalized MOFs and COFs have seen significant advancements. 3-Pyrrolidineethanol’s derivatives are used in these frameworks’ synthesis strategies, leading to systematic applications in various fields including catalysis and drug delivery .
Biological Activities in Pharmacotherapy
Pyrrolidine derivatives exhibit a wide range of biological activities such as antimicrobial, anti-inflammatory, anticancer, antidepressant, anticonvulsant, etc., making 3-Pyrrolidineethanol a valuable compound in the development of treatments for human diseases .
Pyrrolidine Alkaloids in Pharmacology
Compounds containing the pyrrolidine ring have shown promise in pharmacotherapy due to their diverse biological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
安全和危害
3-Pyrrolidineethanol is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapours, and to avoid contact with skin and eyes . It should be stored in a well-ventilated place with the container kept tightly closed .
未来方向
作用机制
Target of Action
Pyrrolidine alkaloids, a class of compounds to which 3-pyrrolidineethanol belongs, have been shown to interact with a variety of biological targets These include various enzymes and receptors involved in critical biological processes
Mode of Action
It is known that pyrrolidine alkaloids can interact with their targets in a variety of ways, including binding to active sites or allosteric sites, inhibiting enzymatic activity, or modulating receptor signaling . The specific interactions of 3-Pyrrolidineethanol with its targets would need to be elucidated through further experimental studies.
Biochemical Pathways
Pyrrolidine alkaloids have been shown to impact a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cellular signaling
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) properties of 3-Pyrrolidineethanol are not well-documented. These properties are crucial for understanding the bioavailability of the compound. The ADME properties of a compound can influence its efficacy and safety profile
Result of Action
Pyrrolidine alkaloids have been shown to exert a variety of biological effects, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound
属性
IUPAC Name |
2-pyrrolidin-3-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c8-4-2-6-1-3-7-5-6/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRLLPCWCPIQPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40504350 | |
| Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
931-44-2 | |
| Record name | 2-(Pyrrolidin-3-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40504350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(pyrrolidin-3-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



